![molecular formula C₂₀H₁₈F₇NO₂ B1140602 2-(R)-[1-(S)-(3,5-双(三氟甲基)苯基)乙氧基]-3-(S)-氟苯基吗啉 CAS No. 170729-79-0](/img/structure/B1140602.png)
2-(R)-[1-(S)-(3,5-双(三氟甲基)苯基)乙氧基]-3-(S)-氟苯基吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine is a chiral compound known for its unique structural features and significant applications in various fields of chemistry and biology. This compound is characterized by the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity .
科学研究应用
Pharmacological Studies
Aprepitant M2 is primarily studied for its role as a metabolite of Aprepitant, which is a well-known antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor plays a critical role in mediating nausea and vomiting, making this compound significant in antiemetic therapy. Research indicates that Aprepitant M2 retains pharmacological activity that could be beneficial in treating chemotherapy-induced nausea and vomiting .
Metabolic Pathway Analysis
The compound serves as a valuable tool in studying metabolic pathways associated with Aprepitant. Understanding the metabolism of Aprepitant through its metabolites helps in optimizing dosage forms and improving therapeutic efficacy while minimizing side effects .
Synthesis of Related Compounds
Aprepitant M2 has been utilized as an intermediate in the synthesis of more complex molecules, including various diazaspiro compounds that exhibit NK-1 antagonistic properties. These derivatives are being investigated for their potential applications in treating anxiety and depression .
Case Study 1: Antiemetic Efficacy
A study conducted on the efficacy of Aprepitant M2 demonstrated its ability to reduce nausea in animal models subjected to chemotherapy agents. The results indicated a significant decrease in vomiting episodes compared to control groups, highlighting its potential application in clinical settings for patients undergoing cancer treatment .
Case Study 2: Metabolite Profiling
Research involving metabolite profiling of Aprepitant revealed that Aprepitant M2 is one of the major metabolites found in human plasma. This finding underscores the importance of this compound in understanding the pharmacokinetics of Aprepitant and its therapeutic implications .
作用机制
Pharmacokinetics
It’s mentioned that the compound is a solid and its solubility is slightly in chloroform and methanol when heated .
This compound is a chiral skeleton compound, which is commonly used in asymmetric catalytic reactions in organic synthesis, especially asymmetric hydrogenation reactions and asymmetric carbon-carbon bond construction reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine: A closely related compound with similar structural features and applications.
Uniqueness
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine stands out due to its specific chiral configuration and the presence of both trifluoromethyl and fluorophenyl groups. These features contribute to its enhanced chemical stability, biological activity, and versatility in various applications .
生物活性
The compound 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine (often abbreviated as Compound X ) is a morpholine derivative notable for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C22H23F7N4O4
- Molecular Weight : 570.47 g/mol
- CAS Number : 219821-37-1
- SMILES Notation : [Insert SMILES here]
Synthesis
The synthesis of Compound X involves a multi-step process that typically includes the formation of the morpholine ring and the introduction of trifluoromethyl and fluorophenyl groups. The synthetic routes often utilize methods such as microwave-assisted synthesis to enhance yield and reduce reaction times.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Compound X, particularly against Gram-positive bacteria. The trifluoromethyl group significantly enhances the compound's potency. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound X | 1 | Staphylococcus aureus |
Compound Y | 0.5 | MRSA |
Compound Z | 2 | Enterococcus faecalis |
Anticancer Activity
Compound X has also been evaluated for anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of Compound X is attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : It may act on neurotransmitter receptors or enzymes involved in signaling pathways.
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit key enzymes related to bacterial metabolism and cancer cell growth .
Case Study 1: Antibacterial Efficacy
In a controlled study, Compound X was tested against a panel of bacterial strains. Results indicated significant antibacterial activity, with a notable reduction in bacterial viability observed at concentrations as low as 1 µg/mL. This study underscores the potential of Compound X as a lead compound for developing new antibacterial agents.
Case Study 2: Anticancer Properties
A separate study evaluated the effects of Compound X on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Histological examinations revealed morphological changes consistent with apoptosis, supporting its potential application in cancer therapy .
属性
IUPAC Name |
(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-FJNPEDAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。